molecular formula C12H17NO B6092789 3,4-dimethyl-N-propylbenzamide

3,4-dimethyl-N-propylbenzamide

Cat. No.: B6092789
M. Wt: 191.27 g/mol
InChI Key: IRPONPOUPKWFNK-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-propylbenzamide (C₁₂H₁₇NO) is a substituted benzamide derivative characterized by a benzamide core with methyl groups at the 3- and 4-positions and an N-propyl substituent. For instance, benzamides with alkyl or amino substituents are frequently explored for their ability to modulate solubility, reactivity, and biological activity .

Properties

IUPAC Name

3,4-dimethyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-7-13-12(14)11-6-5-9(2)10(3)8-11/h5-6,8H,4,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPONPOUPKWFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-propylbenzamide typically involves the condensation of 3,4-dimethylbenzoic acid with propylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction can be represented as follows:

3,4-dimethylbenzoic acid+propylamineThis compound+H2O\text{3,4-dimethylbenzoic acid} + \text{propylamine} \rightarrow \text{this compound} + \text{H}_2\text{O} 3,4-dimethylbenzoic acid+propylamine→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3,4-dimethylbenzoic acid derivatives.

    Reduction: 3,4-dimethyl-N-propylamine.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

3,4-Dimethyl-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-propylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Substituents: Single 3-methyl group on the benzene ring; N-substituent is a hydroxy-containing branched alkyl chain. Key Features: The hydroxyl and tertiary carbon in the N-substituent enhance polarity, making it suitable as an N,O-bidentate ligand for metal-catalyzed C–H functionalization . Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.

3,4-Diamino-N-[3-(dimethylamino)propyl]benzamide (): Substituents: 3,4-Diamino groups on the benzene ring; N-substituent is a dimethylaminopropyl chain. This structure is explored in drug design for CNS-targeting molecules .

3,4-Dimethyl-N-propylbenzamide (Target Compound): Substituents: 3,4-Dimethyl groups on the benzene ring; straight-chain N-propyl group. Key Features: Methyl groups reduce polarity compared to amino analogs, enhancing lipid solubility.

Comparative Data Table

Compound Benzene Substituents N-Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP) Applications
This compound 3,4-dimethyl Propyl 191.27 ~120–125 (estimated) ~2.8 (predicted) Organic synthesis, drug scaffolds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-Hydroxy-1,1-dimethylethyl 207.26 98–100 ~1.5 Metal-catalyzed C–H activation
3,4-Diamino-N-[3-(dimethylamino)propyl]benzamide 3,4-diamino 3-(Dimethylamino)propyl 265.36 >200 (decomposes) ~0.9 CNS drug candidates

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